Brac-S-pan

Description

Brac-S-pan (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a log octanol-water partition coefficient (LogP) of 2.15 (XLOGP3), indicating moderate lipophilicity . Pharmacologically, it exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted applications. Synthetically, this compound is produced via a palladium-catalyzed coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C .

Properties

CAS No. |

105514-56-5 |

|---|---|

Molecular Formula |

C18H31BrN2O6S |

Molecular Weight |

483.4 g/mol |

IUPAC Name |

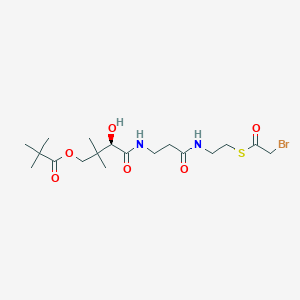

[(3R)-4-[[3-[2-(2-bromoacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C18H31BrN2O6S/c1-17(2,3)16(26)27-11-18(4,5)14(24)15(25)21-7-6-12(22)20-8-9-28-13(23)10-19/h14,24H,6-11H2,1-5H3,(H,20,22)(H,21,25)/t14-/m0/s1 |

InChI Key |

LFFLFOKPBPEUNL-AWEZNQCLSA-N |

SMILES |

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |

Isomeric SMILES |

CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)CBr)O |

Canonical SMILES |

CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |

Synonyms |

BrAc-S-Pan bromoacetyl-S-pantetheine 11-pivalate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Brac-S-pan belongs to the aryl boronic acid class, which is widely used in Suzuki-Miyaura cross-coupling reactions. Key structural analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP (XLOGP3) | Solubility (mg/mL) | Key Distinctions |

|---|---|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 1072944-22-5 | C₆H₄BBrClO₂ | 233.25 | 2.18 | 0.28 | Lacks oxygen substituent; higher LogP |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256348-53-8 | C₆H₃BBrCl₂O₂ | 269.25 | 2.84 | 0.15 | Additional chlorine; reduced solubility |

| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Balanced lipophilicity and BBB penetration |

Structural Insights :

- Halogen Substitution: this compound’s bromine and chlorine substituents enhance electrophilicity compared to non-halogenated analogues, improving reactivity in cross-coupling reactions .

- Polarity : Its TPSA (40.46 Ų) is lower than that of carboxylated boronic acids (e.g., 4-carboxyphenylboronic acid, TPSA = 68.7 Ų), favoring membrane permeability .

Functional Analogues

Compounds with similar applications but divergent structures:

- Bortezomib (CAS 179324-69-7) : A boronic acid-based proteasome inhibitor. Unlike this compound, it contains a pyrazinyl-carbonyl group, enabling selective enzyme binding but complicating synthesis .

Research Findings and Data-Driven Insights

Pharmacological Performance

Environmental and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.